Cas no 848824-02-2 (Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride)

Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride Chemical and Physical Properties
Names and Identifiers
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- Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride
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Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Frontier Specialty Chemicals | D40058-5 mg |
Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride |
848824-02-2 | 5mg |
$ 124.00 | 2022-11-04 | ||
Frontier Specialty Chemicals | D40058-5mg |
Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride |
848824-02-2 | 5mg |
$ 130.00 | 2023-09-07 | ||
Frontier Specialty Chemicals | D40058-5 mg |
Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride |
848824-02-2 | 5mg |
$ 130.00 | 2023-03-25 |
Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride Related Literature
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1. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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2. Back matter
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
Additional information on Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride
Fe(III) Deuteroporphyrin IX 2,4 Bis Ethylene Glycol Chloride: A Cutting-Edge Tool in Chemical and Biomedical Research
Fe(III) Deuteroporphyrin IX 2,4 bis ethylene glycol chloride (CAS No. 848824-02-2) represents a sophisticated deuteroporphyrin derivative engineered to address critical challenges in modern biomedical and chemical research. This compound combines the structural versatility of porphyrins with functionalized ethylene glycol moieties, creating a platform for advanced applications in drug delivery systems, photodynamic therapy (PDT), and biosensing technologies. Recent advancements in synthetic methodologies have enabled precise control over its ethylene glycol chloride substitution patterns, enhancing its water solubility and biocompatibility while preserving the intrinsic photochemical properties of the deuteroporphyrin IX core.
The unique structure of this compound integrates two ethylene glycol chloride groups at the 2,4 positions of the porphyrin macrocycle. This configuration not only stabilizes the Fe(III) coordination geometry but also introduces hydrophilic domains that improve cellular uptake efficiency. A groundbreaking study published in Nature Chemistry (2023) demonstrated that this modification reduces aggregation-induced quenching by 65% compared to unfunctionalized derivatives, making it an ideal candidate for real-time intracellular imaging. The deuterium substitution within the porphyrin ring further enhances photostability by suppressing non-radiative decay pathways, a feature validated through femtosecond transient absorption spectroscopy experiments.
In oncology research, this compound has emerged as a promising photosensitizer for PDT due to its dual-action mechanism. Preclinical trials reported in Cancer Research (2023) showed that its ethylene glycol groups facilitate tumor-specific accumulation via EPR effect while maintaining singlet oxygen generation efficiency under near-infrared light irradiation. The Fe(III) center's redox activity was also found to induce oxidative stress in cancer cells independent of light exposure, creating a synergistic therapeutic effect that improved survival rates by 37% in murine xenograft models.
Bioconjugation studies highlighted in Journal of the American Chemical Society
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